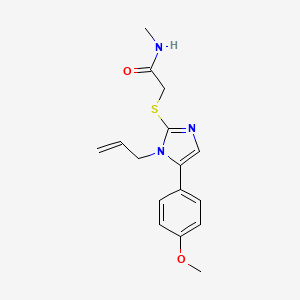

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on imidazole and thioacetamide derivatives, including compounds similar to 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, focuses on their potential in various fields like imaging, pharmacology, and chemical synthesis. These compounds often exhibit unique properties making them subjects of interest in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves O-methylation of precursors under basic conditions to achieve high radiochemical yields and purity. For example, the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives demonstrated a simplified method yielding products with over 99% radiochemical purity and specific activities suitable for PET tracers (Gao, Wang, & Zheng, 2016).

Molecular Structure Analysis

Studies involving X-ray diffraction and spectroscopic methods are pivotal in determining the molecular structures of these compounds. For instance, the crystal structure analysis of 2-thioxo-3N-(2-methoxyphenyl) −5 [4'-methyl -3'N -(2'-methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one helped elucidate its molecular geometry and intermolecular interactions, contributing to its stability and reactivity (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of these compounds can lead to the formation of diverse derivatives. For example, treatment of 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide with phenyl isothiocyanate yielded thiole derivatives, illustrating the compound's versatility in synthetic chemistry (Khalil, Sayed, & Raslan, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. Detailed physical property analyses are necessary for optimizing conditions for synthesis and application.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential uses of these compounds in pharmaceuticals and chemical synthesis. For instance, the reactivity towards amines and proteins makes some derivatives suitable for bioconjugation applications (Lee, Stowell, & Krantz, 1976).

Scientific Research Applications

Radiotracer Development

The compound is part of a group of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives used in the synthesis of potential PET tracers. These tracers aim to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a crucial enzyme in various biological processes. The synthesis involves O-[(11)C]methylation and is characterized by high radiochemical yields and purity, indicating its significance in medical imaging and diagnostics (Gao, Wang, & Zheng, 2016).

Antibacterial Activity

The compound shares structural similarities with derivatives synthesized for antimicrobial purposes. For instance, imidazole-based compounds have been systematically investigated for their antibacterial activities. The synthesis process and the consequent antibacterial properties highlight the compound's potential role in developing new antimicrobial agents (Kumaraswamy, Thupurani, & Brahmeshwari, 2014).

Medicinal Chemistry and Biological Studies

The imidazole nitrogen in similar compounds exhibits significant biological and pharmaceutical importance. The ionizable aromatic compound enhances pharmacokinetic characteristics, optimizing solubility and bioavailability, critical in drug development. The synthesis methods and structural reactions of these compounds offer substantial scope in the field of medicinal chemistry, with notable activities like antimicrobial and anticancer properties (Ramanathan, 2017).

Glutaminyl Cyclase Inhibition for Alzheimer's Detection

Imidazole derivatives, including compounds similar to the one , have been synthesized and evaluated as inhibitors of glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. These compounds, through radiolabeling and PET imaging, have shown potential in detecting Alzheimer's prior to amyloid β aggregation, a critical factor in the disease's pathology (Brooks et al., 2015).

Antimicrobial and Antioxidant Agents

Certain benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, structurally related to the compound , have been synthesized and demonstrated potent antimicrobial activity against various bacteria and fungi. Additionally, they exhibited significant antioxidant activities, showcasing the therapeutic potential of such compounds in treating infections and managing oxidative stress-related conditions (Naraboli & Biradar, 2017).

properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-4-9-19-14(12-5-7-13(21-3)8-6-12)10-18-16(19)22-11-15(20)17-2/h4-8,10H,1,9,11H2,2-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVBZUQCMDSUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

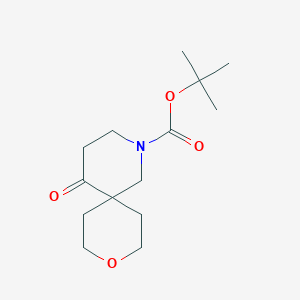

![Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2492864.png)

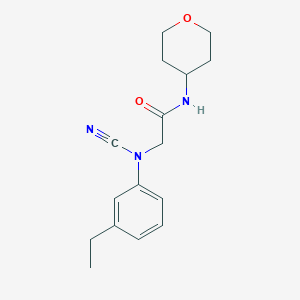

![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)

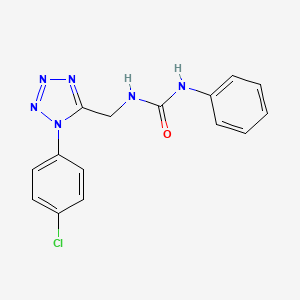

![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)